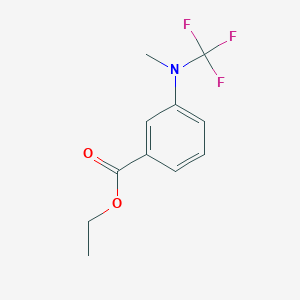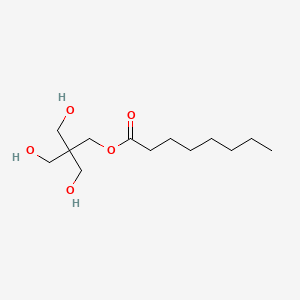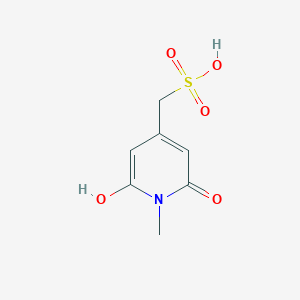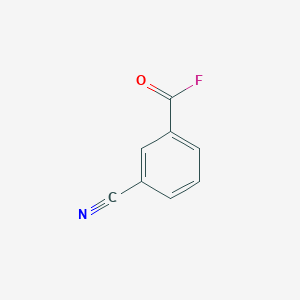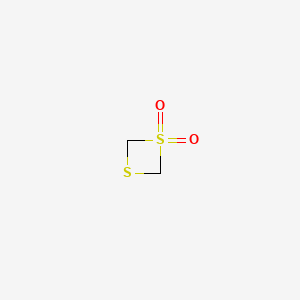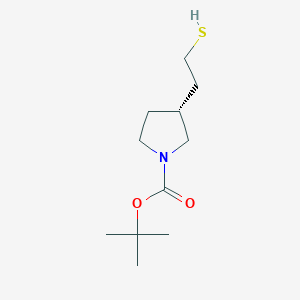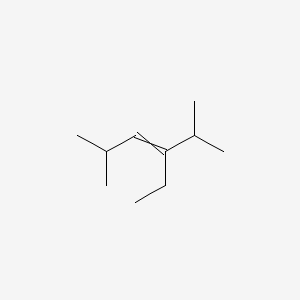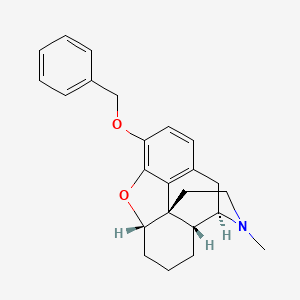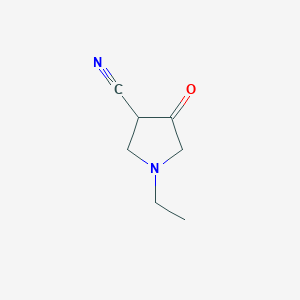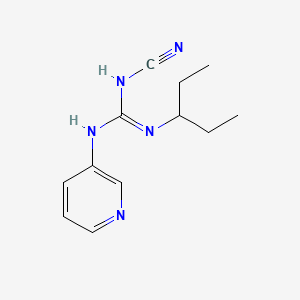
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine typically involves the reaction of a suitable guanidine precursor with a cyano-containing reagent. Common synthetic routes may include:
Step 1: Preparation of the guanidine precursor by reacting an amine with a cyanamide.
Step 2: Introduction of the ethylpropyl group through alkylation reactions.
Step 3: Coupling with a pyridyl-containing reagent under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to amines or other derivatives.
Substitution: The pyridyl group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases or acids: To facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidines.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of agrochemicals or materials.
作用机制
The mechanism of action of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine would depend on its specific interactions with molecular targets. Generally, guanidines can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
- 1-Cyano-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-methylpropyl)-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-ethylpropyl)-3-(2-pyridyl)guanidine
Uniqueness
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylpropyl group and the position of the pyridyl group can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
60560-01-2 |
|---|---|
分子式 |
C12H17N5 |
分子量 |
231.30 g/mol |
IUPAC 名称 |
1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17) |
InChI 键 |
VUTFWRRFRIIESD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)N=C(NC#N)NC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


